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Compound of Interest

Compound Name: (Rac)-Sograzepide

Cat. No.: B8069534 Get Quote

An In-depth Technical Guide on the Molecular Structure and Activity of (Rac)-Sograzepide

Introduction
(Rac)-Sograzepide, also known as Netazepide, YF 476, and YM-220, is a potent, selective,

and orally active antagonist of the cholecystokinin B (CCK-B) receptor, which is also

recognized as the gastrin receptor (CCK2R).[1][2][3][4] It belongs to the benzodiazepine class

of compounds.[4][5] The primary mechanism of action of Sograzepide involves blocking the

binding of the hormones gastrin and cholecystokinin to the CCK-B receptor.[4] This antagonism

has significant implications for gastrointestinal physiology, most notably in the reduction of

gastric acid secretion and the inhibition of enterochromaffin-like (ECL) cell proliferation.[4]

These properties make Sograzepide a subject of investigation for therapeutic use in conditions

associated with hypergastrinemia and excessive gastric acid, such as gastric neuroendocrine

tumors (NETs).[2]

Molecular Profile
Sograzepide is a racemic mixture. Its chemical identity is well-defined, and it is characterized

by a core 1,4-benzodiazepine structure.[5] Key identifiers and properties are summarized in the

table below.
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Identifier Value Reference

IUPAC Name

(R)-1-(1-(3,3-dimethyl-2-

oxobutyl)-2-oxo-5-(pyridin-2-

yl)-2,3-dihydro-1H-benzo[e][1]

[2]diazepin-3-yl)-3-(3-

(methylamino)phenyl)urea

[3]

Synonyms
(Rac)-Netazepide, (Rac)-YF

476, (Rac)-YM-220
[1][3][6]

CAS Number 168161-71-5 [7][8]

Molecular Formula C28H30N6O3 [1][7][8]

Molecular Weight 498.58 g/mol [1][7][8]

Mechanism of Action
Sograzepide exerts its effects by competitively blocking the CCK-B/gastrin receptor. In the

gastric mucosa, these receptors are densely expressed on ECL cells.

Gastrin Binding: Under normal physiological conditions, the hormone gastrin, released from

G-cells, binds to CCK-B receptors on ECL cells.

Histamine Release: This binding stimulates the ECL cells to secrete histamine.

Acid Secretion: Histamine then acts on H2 receptors located on adjacent parietal cells,

activating the H+/K+-ATPase proton pump and leading to the secretion of gastric acid.[4][9]

Sograzepide Inhibition: By occupying the CCK-B receptor, Sograzepide prevents gastrin

from binding, thereby interrupting this signaling cascade. This leads to a reduction in

histamine release and a subsequent decrease in gastric acid secretion.[4]

Antiproliferative Effects: Gastrin is also a known trophic factor for ECL cells. Chronic

hypergastrinemia can lead to ECL cell hyperplasia and the formation of gastric NETs.

Sograzepide's blockade of the gastrin receptor inhibits these proliferative effects.[4][10]
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Figure 1. Signaling pathway of gastrin-mediated acid secretion and its inhibition by

Sograzepide.

Biological and Clinical Activity
Sograzepide is characterized as a highly potent and selective CCK-B/gastrin antagonist.[2]

While specific IC50 values are not detailed in the provided search results, its activity has been

demonstrated in human studies. It effectively inhibits pentagastrin-stimulated gastric acid

secretion in a dose-dependent manner.[11] Clinical investigations have focused on its potential

to treat type 1 gastric NETs that arise from hypergastrinemia in patients with chronic atrophic

gastritis.[10]
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Parameter Description Reference

Primary Target
Cholecystokinin B (CCK-B) /

Gastrin Receptor
[1][2][12]

Activity Competitive Antagonist [11]

Key Effect

Reduction of gastric acid

secretion; Antiproliferative

effect on ECL cells

[1][4]

Human Oral Doses (Clinical

Study)

Single doses of 1, 5, 25, and

100 mg
[11]

Human Dosing (NETs Study) 50 mg once daily for 12 weeks [10]

Plasma Concentrations (50 mg

dose)

Pre-dose: 4.6 - 7.0 ng/mL; 1h

Post-dose: 87 - 220 ng/mL
[10]

Experimental Methodologies
Detailed, step-by-step protocols for Sograzepide are proprietary. However, based on the

literature, representative experimental designs can be described.

Representative Protocol: Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity (Ki) of a compound for its target.

[13][14] A typical heterologous competition binding assay for Sograzepide would involve the

following steps:

Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly

expressing the human CCK-B receptor.

Radioligand Selection: Use a high-affinity radiolabeled ligand for the CCK-B receptor (e.g.,

[3H]-gastrin).

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration

of the radioligand, and varying concentrations of unlabeled (Rac)-Sograzepide.

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
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Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand,

typically by vacuum filtration through a glass fiber filter.

Quantification: Measure the radioactivity captured on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the

Sograzepide concentration. The IC50 (the concentration of Sograzepide that displaces 50%

of the radioligand) is determined by non-linear regression. The Ki is then calculated using the

Cheng-Prusoff equation.[14]

Functional Assay: Inhibition of Pentagastrin-Stimulated
Acid Secretion
This in vivo human experimental model directly assesses the functional antagonism of the

gastrin receptor.[11]

Subject Preparation: Healthy volunteers undergo fasting. A nasogastric tube is inserted for

gastric content aspiration.

Baseline Measurement: Collect baseline gastric secretions to determine basal acid output.

Drug Administration: Administer a single oral dose of (Rac)-Sograzepide or a placebo in a

double-blind, crossover design.

Pentagastrin Challenge: At a specified time after drug administration, begin a continuous

intravenous infusion of pentagastrin (a synthetic gastrin agonist) to stimulate acid secretion.

Sample Collection: Continuously aspirate gastric secretions at set intervals throughout the

infusion period.

Analysis: Measure the volume, pH, and H+ concentration of the gastric aspirate for each

collection period.

Endpoint Evaluation: Compare the acid secretion response (volume and H+ rate) following

Sograzepide administration to the response after placebo to determine the degree of

inhibition.
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Figure 2. Workflow for a pentagastrin challenge study to assess functional antagonism.

Summary and Conclusion
(Rac)-Sograzepide is a well-characterized small molecule antagonist of the CCK-B/gastrin

receptor. Its mechanism of action, centered on the inhibition of the gastrin-ECL cell-parietal cell

axis, provides a targeted approach to reducing gastric acid secretion and mitigating the trophic
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effects of gastrin. Human studies have confirmed its dose-dependent activity and have shown

its potential as a therapeutic agent for managing conditions driven by hypergastrinemia, such

as type 1 gastric neuroendocrine tumors.[10][11] Further research and clinical development are

necessary to fully establish its therapeutic profile and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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